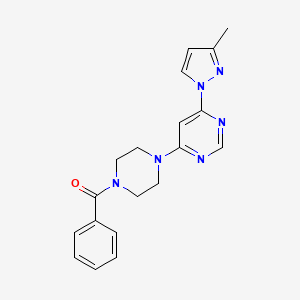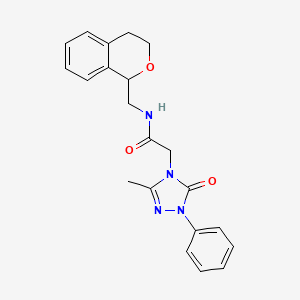![molecular formula C15H22N2O3 B5578246 {4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)
{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol” is a complex organic molecule. It contains a benzoyl group (benzene ring attached to a carbonyl group), a dimethylamino group (two methyl groups attached to an amino group), and an oxazepan ring (a seven-membered ring containing one oxygen atom and one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoyl group, the dimethylamino group, and the oxazepan ring. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzoyl group could undergo reactions typical of carbonyl compounds, while the dimethylamino group could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would depend on its exact molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Metabolites
A study by Matsubara et al. (2000) focused on the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist, showcasing the importance of precise synthetic routes to obtain specific enantiomers of medically relevant compounds. This research demonstrates the potential application of "{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol" in the development and study of receptor-specific drugs through its structural analogs (Matsubara et al., 2000).
Chemical Transformations for Novel Compounds
The work of Bratušek et al. (1998) showcases the transformation of related compounds into methyl 2-benzoylamino-3-oxobutanoate, highlighting the potential of such structures in synthesizing novel compounds with specific chemical properties. This indicates the versatility of chemical structures similar to "{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol" in creating diverse chemical entities for further research applications (Bratušek et al., 1998).
Proton Sponge Properties and Molecular Dynamics
Pozharskii et al. (2010) investigated bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol and its derivatives, focusing on their unique proton sponge properties and low-barrier hydrogen-bond switching. Such studies are crucial in understanding the behavior of complex organic molecules under various conditions, potentially relevant to the structural family of "{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol" (Pozharskii et al., 2010).
Charge-Transfer Dynamics
Research by Rhinehart et al. (2012) on 4-(Dimethylamino)benzonitrile offers insights into the charge-transfer dynamics and could provide a foundation for understanding similar processes in compounds like "{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol." Such studies are essential for applications in photophysics and photochemistry (Rhinehart et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-16(2)14-5-3-4-13(8-14)15(19)17-6-7-20-11-12(9-17)10-18/h3-5,8,12,18H,6-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHCIQEWFBQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCOCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)



![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)

![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)
![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)
![2-[(3-oxocyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5578258.png)
![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)
![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)
![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)